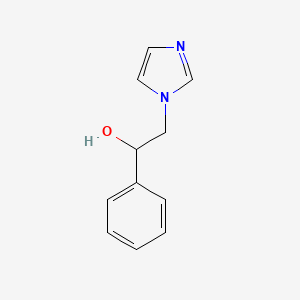

2-(1H-imidazol-1-yl)-1-phenylethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-imidazol-1-yl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9,11,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWZHQAXJSJOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946984 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-47-3 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-ethanol, alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(1H-imidazol-1-yl)-1-phenylethanol

The synthesis of racemic this compound is commonly achieved through a two-step process involving the formation of a ketone intermediate followed by its reduction.

A primary route to obtaining this compound involves the initial condensation of 1H-imidazole with a suitable phenacyl halide, such as 2-bromo-1-phenylethan-1-one (α-bromoacetophenone). This nucleophilic substitution reaction yields the intermediate ketone, 2-(1H-imidazol-1-yl)-1-phenylethanone. researchgate.net

Subsequent reduction of the carbonyl group in this ketone intermediate produces the desired secondary alcohol, this compound. Standard reducing agents like sodium borohydride (B1222165) are effective for this transformation, affording the racemic alcohol. This condensation-reduction sequence is a foundational method for accessing the core structure of the target compound. researchgate.net

A related approach involves the reaction of imidazole (B134444) with a pre-formed substituted ethanol (B145695), such as 2-chloro-1-(2,4-dichlorophenyl)-ethanol, in a solvent like dimethylformamide (DMF) to yield the final product, although this specific example produces a dichlorinated analogue. google.com

Table 1: General Condensation and Reduction Strategy

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1. Condensation | 1H-imidazole, 2-bromo-1-phenylethan-1-one | 2-(1H-imidazol-1-yl)-1-phenylethanone | Nucleophilic substitution to form the ketone intermediate. researchgate.net |

Producing enantiomerically pure forms of this compound is crucial, as biological activity is often stereospecific. nih.gov Methodologies to achieve this include asymmetric synthesis using chiral catalysts and the resolution of racemic mixtures.

Asymmetric transfer hydrogenation (ATH) of the ketone intermediate, 2-(1H-imidazol-1-yl)-1-phenylethanone, is a highly effective method for producing specific enantiomers of the final alcohol. Chiral ruthenium complexes are prominently used for this purpose. For instance, the catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] is utilized to reduce the keto group to a hydroxyl group, yielding the (S)-enantiomer of this compound with high enantioselectivity. researchgate.net These catalysts typically feature a ruthenium metal center coordinated to a chiral diamine and a phosphine (B1218219) ligand, which create a chiral environment that directs the hydrogenation to one face of the ketone, resulting in an excess of one enantiomer. researchgate.netgoogle.com

Enantiomeric resolution is an alternative strategy to obtain pure enantiomers, starting from a racemic mixture of the alcohol or its derivatives.

Enzymatic Kinetic Resolution: This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. For the closely related substrate 1-phenylethanol, lipases from Burkholderia cepacia or Candida rugosa are used to acylate one enantiomer (typically the R-enantiomer) with an acyl donor like vinyl acetate (B1210297). mdpi.comresearchgate.net The resulting ester, (R)-1-phenylethyl acetate, can then be separated from the unreacted (S)-1-phenylethanol. mdpi.comresearchgate.net This method achieves high enantiomeric excess (ee >99%). researchgate.net

Dynamic Kinetic Resolution (DKR): DKR combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. In a chemoenzymatic DKR of 1-phenylethanol, a lipase (B570770) (like CALB) performs the selective acylation, while a racemization agent, such as niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O), continuously converts the non-reactive (S)-alcohol back into the racemic mixture. scielo.br

Resolution of Derivatives: Racemic mixtures of ester derivatives of this compound have also been separated into their pure enantiomers, highlighting that resolution can be performed after functionalization. nih.gov

Table 2: Enantioselective Approaches

| Method | Technique | Catalyst/Agent | Substrate | Key Finding |

|---|---|---|---|---|

| Asymmetric Synthesis | Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(R,R)-Ts-DPEN] | 2-(1H-imidazol-1-yl)-1-phenylethanone | Produces (S)-2-(1H-imidazol-1-yl)-1-phenylethanol with high enantioselectivity. researchgate.net |

| Enantiomeric Resolution | Enzymatic Kinetic Resolution | Burkholderia cepacia lipase, vinyl acetate | (R,S)-1-phenylethanol | Achieves high enantiomeric excess (ee = 98.9%) for the acetate product. mdpi.com |

Enantioselective Synthesis Approaches

Synthesis of Derivatives and Analogues of this compound

The hydroxyl group of this compound serves as a key site for chemical modification, allowing for the synthesis of various derivatives, particularly esters and carbamates. nih.gov

The synthesis of ester and carbamate (B1207046) derivatives from the parent alcohol is a common strategy to modify the compound's properties. researchgate.netnih.gov

Esterification: Esters are typically synthesized by reacting the alcohol with a suitable acylating agent. A common method involves deprotonating the hydroxyl group with a base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate is then treated with an acyl chloride (e.g., biphenyl-4-carbonyl chloride) to form the corresponding ester. researchgate.net

Carbamate Synthesis: Carbamates can be prepared through several routes. One general method involves the reaction of an alcohol with an isocyanate. Alternatively, a one-pot synthesis can be achieved by reacting an alcohol with a carbamoyl (B1232498) chloride, which can be generated in situ to avoid handling sensitive reagents. organic-chemistry.org Tin-catalyzed transcarbamoylation using donors like methyl carbamate or phenyl carbamate also provides an efficient route to carbamates from alcohols. organic-chemistry.org These methods have been applied to create series of ester and carbamate derivatives of this compound for further study. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1H-imidazole |

| 2-bromo-1-phenylethan-1-one |

| 2-(1H-imidazol-1-yl)-1-phenylethanone |

| Sodium borohydride |

| 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol |

| 2-chloro-1-(2,4-dichlorophenyl)-ethanol |

| RuCl(p-cymene)[(R,R)-Ts-DPEN] |

| 1-phenylethanol |

| Burkholderia cepacia lipase |

| Candida rugosa lipase |

| Vinyl acetate |

| (R)-1-phenylethyl acetate |

| Niobium phosphate hydrate |

| Sodium hydride |

| Biphenyl-4-carbonyl chloride |

| Methyl carbamate |

Aromatic and Heterocyclic Substituent Modifications

Modifications to both the phenyl and imidazole rings of the core structure are a common strategy to modulate the biological activity and physicochemical properties of the resulting compounds.

For the phenyl ring, substitutions are frequently introduced at the ortho and para positions with various halogens. researchgate.net This is achieved by starting with commercially available bromoacetophenones that already bear the desired substituents. researchgate.net For instance, derivatives with 2,4-dichloro, 4-nitro, 2-nitro, 4-fluoro, 4-methoxy, and 2,4-dichloro substitutions on the phenyl ring have been synthesized. nih.gov These modifications aim to explore the structure-activity relationships, although in some reported series, these changes led to weaker antifungal activity compared to the parent compound with a 4-bromophenyl group. nih.gov

Regarding the imidazole moiety, substitutions have been explored to understand their impact on the compound's efficacy. For example, replacing the imidazole with 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole has been shown to significantly reduce or eliminate antifungal activity. nih.gov This highlights the critical role of the unsubstituted imidazole ring for biological function in this class of compounds.

Bioisosteric Replacements in Related Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a key tool in drug design. In the context of azole antifungals, the imidazole or triazole ring is a crucial pharmacophore that interacts with the heme iron of the target enzyme, lanosterol (B1674476) 14α-demethylase. researchgate.net

The 1,2,3-triazole ring is a well-known bioisostere for the imidazole ring. unimore.it This substitution has been applied to various medicinal compounds to improve properties like potency and bioavailability. unimore.it For example, a 1,2,3-triazole was used as a bioisostere for the imidazole in miconazole (B906), a related antifungal agent. unimore.it Another example is the replacement of the tertiary alcohol group in fluconazole (B54011) with a tertiary amino group, which can still participate in hydrogen bonding and potentially improve water solubility. researchgate.net The rationale behind such replacements is that the new group will maintain the essential interactions with the biological target while potentially offering advantages in terms of metabolic stability, toxicity, or pharmacokinetics. nih.gov However, the success of a bioisosteric replacement is not always predictable and must be evaluated on a case-by-case basis. unimore.it

Mechanistic Aspects of Key Synthetic Reactions (e.g., Imidazole Alkylation, Stereoselectivity)

The synthesis of this compound and its analogs involves two key reactions: the N-alkylation of imidazole and the reduction of the resulting ketone.

The N-alkylation of imidazole with a phenacyl halide, such as 2-bromo-1-phenylethanone, is a nucleophilic substitution reaction. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). A base is often employed to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the displacement of the halide. Phase-transfer catalysis has also been described as an efficient method for the selective N-alkylation of imidazole, which can proceed in high yields and avoid the formation of quaternary salts. researchgate.net

The subsequent reduction of the 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate to the final alcohol product is a critical step that introduces a chiral center. The use of reducing agents like sodium borohydride in methanol (B129727) is a common, non-stereoselective method that results in a racemic mixture of the (R) and (S) enantiomers.

To achieve stereoselectivity, enantioselective synthesis methods are employed. For instance, the keto group can be reduced to a hydroxyl group using a catalyst such as RuCl(p-cymene)[(R,R)-Ts-DPEN], which leads to the formation of the (S)-2-(1H-imidazol-1-yl)-1-phenylethanol. researchgate.net Enzymatic kinetic resolution is another powerful technique. nih.gov For example, acylase I from Aspergillus melleus can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer. nih.gov The stereochemistry of the final product is crucial, as often one enantiomer exhibits significantly higher biological activity than the other. nih.gov For instance, the (-) isomers of certain aromatic biphenyl (B1667301) ester derivatives of this compound were found to be up to 500 times more active than the (+) isomers. nih.gov

Advanced Characterization of Synthesized Compounds

The structural elucidation of newly synthesized compounds is a fundamental aspect of chemical research, relying on a suite of spectroscopic techniques.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, HRMS, FT-IR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the different parts of the molecule, including the phenyl ring protons, the imidazole ring protons, and the protons of the ethanol backbone. hmdb.cascribd.com The chemical shifts, splitting patterns (coupling), and integration of these signals provide detailed information about the connectivity of the atoms. scribd.com For instance, the protons on the phenyl ring typically appear in the aromatic region (around 7-8 ppm), while the protons of the ethanol chain would be found in the more upfield region.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a synthesized compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. researchgate.net Characteristic absorptions for C-H bonds (both aromatic and aliphatic), C=C and C=N bonds of the aromatic and imidazole rings would also be present. researchgate.net

The following table summarizes the expected spectroscopic data for the parent compound this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to phenyl protons, imidazole protons, and the CH-CH₂-OH group. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O. |

| FT-IR | Broad O-H stretch, aromatic and aliphatic C-H stretches, C=C and C=N stretches. |

Mechanistic Biological Investigations Non Clinical Focus

Enzyme Target Identification and Characterization

The primary enzymatic target of 2-(1H-imidazol-1-yl)-1-phenylethanol and its derivatives is sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene. researchgate.netnih.gov This enzyme is crucial for the biosynthesis of essential sterols in both fungi and protozoa. acs.orgplos.org As an azole-based compound, its mechanism of action involves the imidazole (B134444) nitrogen atom coordinating to the heme iron atom in the active site of CYP51. researchgate.net This interaction competitively inhibits the enzyme, preventing it from catalyzing the oxidative removal of the 14α-methyl group from sterol precursors. plos.org The disruption of this key step in the sterol biosynthetic pathway is lethal to the pathogens, as it not only blocks the production of vital membrane components like ergosterol (B1671047) but also leads to the accumulation of toxic methylated sterol intermediates. acs.org

Derivatives of this compound have demonstrated potent inhibitory activity against fungal CYP51, making them effective antifungal agents against various Candida species. researchgate.netnih.gov The molecular design of these compounds typically includes an iron-coordinating azole ring and aromatic rings that establish hydrophobic interactions within the active site of the fungal CYP51 enzyme. researchgate.net

Research has shown that specific ester and carbamate (B1207046) derivatives exhibit significant antifungal activity, in some cases exceeding that of the reference drug fluconazole (B54011). nih.gov The stereochemistry of the molecule plays a critical role in its inhibitory potential; studies have revealed that the levorotatory (-) isomers of certain derivatives can be up to 500 times more active than the dextrorotatory (+) isomers. researchgate.netnih.gov For instance, the (-) isomers of specific biphenyl (B1667301) ester derivatives were found to be thirty and ninety times more active than fluconazole against C. krusei. nih.gov The activity of these compounds has been quantified through Minimum Inhibitory Concentration (MIC) values against various standard and resistant Candida strains. researchgate.net

| Compound Derivative | Fungal Strain | MIC Value (μg/mL) | Source |

|---|---|---|---|

| Biphenyl ester derivative (-)-6a | C. krusei | More active than fluconazole (30x) | nih.gov |

| Biphenyl ester derivative (-)-6b | C. krusei | More active than fluconazole (90x) | nih.gov |

| Biphenyl ester derivative 6c | C. albicans (mean) | 1.7 ± 1.4 | nih.gov |

| Biphenyl ester derivative 6c | Non-albicans Candida spp. (mean) | 1.9 ± 2.0 | nih.gov |

| Ester derivative 15 | C. albicans | 0.125 | researchgate.net |

| Ester derivative 19 | Resistant C. albicans | 0.25 | researchgate.net |

The CYP51 enzyme is also a validated drug target in protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. researchgate.netnih.govuo.edu.cu A screening of a library of azole-based compounds, including this compound derivatives, revealed potent and selective activity against these parasites. researchgate.netnih.gov The structural similarity of these compounds to known CYP51 inhibitors prompted molecular docking studies to confirm their binding to the protozoal enzyme target and to understand the structure-activity relationships. researchgate.netnih.gov

These investigations identified several derivatives with significant activity against T. cruzi, with one of the most active compounds demonstrating a half-maximal inhibitory concentration (IC50) in the nanomolar range. researchgate.netnih.gov The findings underscore the potential of this chemical scaffold for the development of new treatments for kinetoplastid diseases. researchgate.netnih.gov

| Compound Derivative | Protozoan Parasite | IC50 Value | Source |

|---|---|---|---|

| Compound 7 | Trypanosoma cruzi | 40 nM | researchgate.netnih.gov |

While CYP51 is the most prominent target, research into related imidazole-containing structures suggests potential interactions with other key parasitic enzymes. For example, studies on different imidazole and pyrazole derivatives have shown inhibitory activity against iron superoxide dismutase (Fe-SOD) in T. cruzi and Leishmania species. nih.gov This enzyme is vital for the parasite's defense against oxidative stress. The inhibition of Fe-SOD represents an alternative or secondary mechanism by which such compounds could exert their antiparasitic effects. nih.gov

The primary mechanism described for this compound and its derivatives is the direct, competitive inhibition of the CYP51 enzyme. plos.org The binding of the imidazole moiety to the heme iron at the catalytic site directly blocks the substrate's access and subsequent demethylation. researchgate.netnih.gov The available research primarily focuses on this direct inhibitory action rather than other forms of enzymatic modulation, such as allosteric regulation.

Sterol 14α-Demethylase (CYP51) Inhibition

Cellular and Biochemical Pathway Modulation (In Vitro / Non-Human In Vivo)

The inhibition of CYP51 by this compound derivatives initiates a cascade of effects that modulate cellular and biochemical pathways within the target pathogen. The most significantly impacted pathway is that of sterol biosynthesis. acs.org By blocking the 14α-demethylation step, these compounds halt the synthesis of ergosterol and other essential sterols required for maintaining the integrity and fluidity of the parasite's cell membrane. plos.org

This disruption leads to two critical cellular outcomes:

Depletion of essential sterols: The lack of ergosterol compromises the structural integrity of the cell membrane, affecting its function and the activity of membrane-bound enzymes.

Accumulation of toxic precursors: The enzymatic block causes a buildup of methylated sterol intermediates, such as lanosterol (B1674476). acs.org These precursors are toxic to the cell, further disrupting membrane structure and leading to cell growth arrest and eventual cell death. acs.org

This dual effect on the sterol pathway is the fundamental biochemical mechanism responsible for the compound's antifungal and antiprotozoal activity observed in vitro. acs.org

Modulation of Fungal Growth and Pathogenesis

Derivatives of this compound have demonstrated notable antifungal properties against a range of fungal pathogens. The primary mechanism of action for azole antifungals, including this compound, is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Candida albicans : Research has shown that specific ester derivatives of this compound exhibit potent activity against Candida albicans. For instance, one derivative displayed a minimal inhibition concentration (MIC) value of 0.125 μg/mL against this opportunistic pathogen. researchgate.net Aromatic biphenyl ester derivatives have been found to be more active than the reference antifungal fluconazole. nih.gov Specifically, the (-) isomers of certain derivatives were up to 500 times more active than the (+) isomers, highlighting the importance of stereochemistry in their antifungal efficacy. nih.gov

Cryptococcus neoformans : While direct studies on this compound's effect on Cryptococcus neoformans are not extensively detailed in the provided results, the known mechanism of azole antifungals targeting CYP51 is relevant. C. neoformans is a significant fungal pathogen, and its growth is dependent on ergosterol synthesis, making it a likely target for this class of compounds.

Dermatophytes : Similarly, specific data on the activity against dermatophytes like Trichophyton rubrum were noted for related imidazole compounds. nih.gov Given that dermatophytes also rely on ergosterol for their cell membrane integrity, it can be inferred that this compound and its derivatives would likely exhibit inhibitory effects.

The antifungal activity of these compounds is often enhanced by modifications to the molecular structure, such as the addition of different ester and carbamate derivatives. These modifications can influence the compound's interaction with the active site of the CYP51 enzyme.

Table 1: Antifungal Activity of this compound Derivatives

| Fungal Species | Derivative Type | Key Finding |

|---|---|---|

| Candida albicans | Ester derivative | MIC value of 0.125 μg/mL. researchgate.net |

| Candida species | Aromatic biphenyl ester | More active than fluconazole. nih.gov |

| Candida krusei | (-) isomer of biphenyl ester | Up to 90 times more active than fluconazole. nih.gov |

Activity against Protozoan Parasites

The inhibitory action of this compound derivatives extends to protozoan parasites, primarily through the targeting of their specific CYP51 enzymes, which are vital for parasite survival and virulence. nih.govresearchgate.net

Trypanosoma cruzi : Several derivatives of this compound have shown selective and potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net In one study, a particular derivative was identified as the most active, with an IC50 value of 40 nM. nih.govresearchgate.net Molecular docking studies have supported the hypothesis that these compounds bind to the protozoal CYP51, thereby rationalizing their biological activity. nih.gov

Leishmania infantum : While the primary focus of the available research is on T. cruzi, the role of CYP51 as a drug target is also recognized for Leishmania species. nih.govresearchgate.net This suggests that this compound derivatives could also be effective against Leishmania infantum, although specific activity data for this parasite was not detailed in the provided search results.

The development of new compounds targeting parasitic CYP51 is a significant area of research for neglected tropical diseases like Chagas disease and leishmaniasis. semanticscholar.org

Table 2: Antiprotozoal Activity of a this compound Derivative

| Parasite | Metric | Value |

|---|---|---|

| Trypanosoma cruzi | IC50 | 40 nM nih.govresearchgate.net |

Exploration of Other Relevant Biological Effects

Beyond its antifungal and antiprotozoal activities, this compound and its broader chemical class, imidazoles, have been investigated for other biological effects.

In Vitro Anticancer Activity : The imidazole scaffold is a component of numerous molecules with demonstrated anticancer potential. nih.govresearchgate.net Various imidazole derivatives have been synthesized and evaluated for their cytotoxic activity against different human cancer cell lines. nih.gov The mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerases. nih.gov While specific anticancer studies on this compound itself were not found, the broader family of imidazole-containing compounds is a significant area of cancer research.

Neurotransmitter Modulation in Research Models : While direct evidence for this compound modulating neurotransmitters is not available, the imidazole ring is a core structure in histamine, a key neurotransmitter in the central nervous system. nih.gov The modulation of neurotransmitter systems is a critical therapeutic strategy for various neurological and neurodegenerative disorders. nih.gov The structural similarity to neuroactive molecules suggests a potential, though unexplored, for this compound to interact with neuronal signaling pathways.

Molecular Mechanisms of Action Beyond Direct Enzyme Inhibition

Ligand-Receptor Interactions in Model Systems

Molecular docking studies have been instrumental in elucidating the binding of this compound derivatives to their target enzyme, CYP51, in both fungi and protozoa. nih.gov These computational models help to visualize the interactions between the ligand (the imidazole derivative) and the amino acid residues within the active site of the receptor (CYP51). The iron-coordinating azole ring is a key pharmacophore that interacts with the heme iron in the enzyme's active site. researchgate.net Additionally, other parts of the molecule, such as aromatic rings and lipophilic side chains, contribute to the binding affinity and specificity through various non-covalent interactions. researchgate.net

Impact on Cellular Processes and Homeostasis

The primary impact of inhibiting CYP51 is the disruption of sterol biosynthesis. In fungi, this leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the cell membrane. This altered membrane composition increases its permeability and fluidity, ultimately impairing the function of membrane-bound enzymes and transport systems, leading to growth inhibition and cell death.

In protozoa like Trypanosoma cruzi, the inhibition of CYP51 disrupts the synthesis of essential endogenous sterols, which are critical for the parasite's membrane integrity and replication. This disruption of cellular homeostasis is the basis for the compound's trypanocidal activity.

Furthermore, some studies on related compounds have suggested other potential mechanisms, such as the induction of reactive oxygen species (iROS), which can lead to oxidative stress and cellular damage.

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency and Selectivity

Substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets and its ability to penetrate cell membranes. researchgate.netlumenlearning.com Groups that are electron-withdrawing can deactivate the aromatic ring, while electron-donating groups can activate it, influencing the molecule's reactivity. lumenlearning.comlibretexts.org

The phenyl group of 2-(1H-imidazol-1-yl)-1-phenylethanol is a critical site for modification. Its hydrophobic nature contributes to binding at the active site of target enzymes. The introduction of various substituents onto this ring can significantly modulate biological activity.

Research has shown that incorporating halogen atoms, such as chlorine or fluorine, on the phenyl ring can enhance antifungal potency. researchgate.net This is a common strategy in the design of azole antifungals, as halogenated aromatic regions can increase the lipophilicity of the molecule, which may facilitate cell penetration. researchgate.net Substitutions are often favored at the ortho or para positions. researchgate.net For example, studies on related structures have shown that a nitro group, a strong deactivating group, can exhibit high activity against certain bacterial strains, which is attributed to its ability to form hydrogen bonds with cellular constituents. nih.govpressbooks.pub

Table 1: Effect of Aromatic Ring Substitution on Antifungal Activity This table is illustrative, based on general findings in the literature for azole derivatives.

| Substituent on Phenyl Ring | Position | Observed Effect on Potency |

|---|---|---|

| Hydrogen (unsubstituted) | - | Baseline activity |

| 4-Chloro | para | Increased potency researchgate.net |

| 4-Fluoro | para | Increased potency researchgate.net |

Modification of the hydroxyl group on the ethanol (B145695) side chain is a key strategy for optimizing the biological activity of this compound derivatives. Converting the alcohol into esters and carbamates has yielded compounds with significantly enhanced potency. nih.gov

Specifically, the synthesis of aromatic ester derivatives has proven particularly effective. Aromatic biphenyl (B1667301) esters of this compound have demonstrated greater activity than the reference antifungal agent, fluconazole (B54011). nih.gov The esterification introduces a second large, lipophilic aromatic moiety, which can establish additional stabilizing hydrophobic interactions within the target enzyme's active site. researchgate.net

Table 2: Influence of Side Chain Esters on Antifungal Activity against Candida Species Data derived from studies on this compound derivatives. nih.gov

| Parent Compound | Side Chain Derivative | Relative Potency |

|---|---|---|

| This compound | Hydroxyl (unmodified) | Baseline |

| This compound | Biphenyl Ester | Significantly increased potency, surpassing fluconazole nih.gov |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Biphenyl Ester | High potency nih.gov |

Stereochemical Aspects of Biological Activity

Stereochemistry is a paramount factor governing the biological activity of this class of compounds. The carbon atom bearing the hydroxyl and phenyl groups is a chiral center, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-1-phenylethanol derivatives. nih.govnih.govsigmaaldrich.com These enantiomers can exhibit dramatically different pharmacological profiles. nih.gov

The biological activity of this compound derivatives is highly dependent on their absolute configuration. Research has consistently demonstrated that one enantiomer is significantly more potent than the other. researchgate.netnih.gov

In studies of aromatic biphenyl ester derivatives, the levorotatory (-) isomers were found to be up to 500 times more active against Candida species than the dextrorotatory (+) isomers. nih.gov For instance, the levorotatory enantiomer of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate is reported to be 500 times more active than its dextrorotatory counterpart. researchgate.net This stark difference underscores that the biological target, typically an enzyme, has a chiral binding site that preferentially accommodates one enantiomer.

Table 3: Comparison of Antifungal Activity of Racemates vs. Pure Enantiomers Data derived from a study on biphenyl ester derivatives of this compound. nih.gov

| Compound Form | Example Derivative | Relative Activity against C. krusei |

|---|---|---|

| Racemic Mixture | Racemic Biphenyl Ester | Active |

| (+) Enantiomer | (+) Biphenyl Ester | Low activity |

The profound difference in activity between enantiomers stems from the three-dimensional structure of the drug-target complex. nih.gov The chiral center dictates the precise spatial orientation of the key functional groups: the phenyl ring, the hydroxyl group (or its ester derivative), and the imidazolylmethyl moiety.

For effective binding to the target enzyme, such as the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a specific alignment is required. researchgate.netnih.gov The active enantiomer fits optimally into the binding site, allowing for a series of favorable interactions to occur simultaneously. These interactions typically include:

Coordination: The nitrogen atom of the imidazole (B134444) ring coordinates with the heme iron atom at the core of the enzyme's active site. researchgate.net

Hydrophobic Interactions: The phenyl ring and the additional aromatic group from an ester side chain engage with hydrophobic amino acid residues in the binding pocket. researchgate.net

Hydrogen Bonding: The hydroxyl group can form critical hydrogen bonds with nearby amino acid residues, further anchoring the molecule. nih.gov

The inactive enantiomer, due to its mirrored configuration, cannot achieve this optimal fit. Its functional groups are misaligned with the corresponding interaction points in the binding site, leading to weaker binding and significantly reduced or negligible biological activity. nih.govnih.gov

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For azole antifungals, including derivatives of this compound, a well-established pharmacophore model exists. researchgate.netsdiarticle5.com

This model incorporates at least three essential binding features:

An Iron-Coordinating Azole Ring: The imidazole (or triazole) unit is fundamental, with one of its nitrogen atoms acting as a ligand for the heme iron atom of the CYP51 enzyme. researchgate.netresearchgate.net

A First Aromatic Group: This is typically the phenyl ring attached to the ethanol backbone. It engages in hydrophobic or π-π stacking interactions within the active site. researchgate.netresearchgate.net

Optimization of compounds based on this scaffold involves the strategic modification of these three pharmacophoric elements to improve binding affinity, selectivity, and pharmacokinetic properties. The SAR studies detailed above represent practical applications of pharmacophore optimization, where changes to the aromatic rings and side chain directly tune the molecule's fit to this three-point model.

Ligand Efficiency and Scaffolding Exploration

In the optimization of lead compounds, ligand efficiency (LE) has emerged as a crucial metric. It provides a measure of the binding energy of a ligand to its target on a per-atom basis, thereby normalizing for the size of the molecule. This allows for a more rational comparison of compounds and helps to avoid the phenomenon of "molecular obesity," where potency is increased simply by adding molecular weight. The exploration of a chemical scaffold involves systematically modifying its structure to improve its therapeutic properties.

A significant body of research on the this compound scaffold has been conducted by De Vita and colleagues. In their 2012 study published in the European Journal of Medicinal Chemistry, they synthesized a series of aromatic ester and carbamate (B1207046) derivatives and evaluated their antifungal activity against various Candida species. nih.gov This work provides a clear example of scaffolding exploration, where modifications to the hydroxyl group of the parent molecule led to the discovery of derivatives with enhanced antifungal properties.

The study highlighted that aromatic biphenyl ester derivatives, specifically compounds designated as 6a-c, demonstrated greater activity than the reference drug, fluconazole. nih.gov Further investigation revealed a significant difference in the activity of the enantiomers, with the (-) isomers being up to 500 times more active than the (+) isomers. nih.gov Specifically, compounds (-)-6a and (-)-6b were found to be thirty and ninety times more active, respectively, than fluconazole against Candida krusei. nih.gov

Another study citing this work reported on a compound referred to as (-)15, which exhibited potent antifungal activity with Minimum Inhibitory Concentration (MIC) values of 0.125 µg/mL against Candida albicans, 0.08 µg/mL against Candida parapsilosis, 0.125 µg/mL against C. krusei, and 0.27 µg/mL against Candida tropicalis. researchgate.net

The following tables provide an analysis of the ligand efficiency of these derivatives based on the available data. Ligand Efficiency (LE) is calculated as 1.4 * (-log IC50) / N, where N is the number of heavy atoms. Since MIC values are reported here, we will use pMIC (-logMIC in Molar) as an approximation for pIC50 to assess efficiency.

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Organism | MIC (µg/mL) |

| (-)-15 | Candida albicans | 0.125 |

| (-)-15 | Candida parapsilosis | 0.08 |

| (-)-15 | Candida krusei | 0.125 |

| (-)-15 | Candida tropicalis | 0.27 |

| Fluconazole | Candida krusei | >64 |

Data sourced from a study citing De Vita et al., 2012. researchgate.net

To understand the efficiency of these compounds, it is necessary to consider their molecular properties. While the exact structure of derivative (-)15 is not specified in the citing article, related biphenyl ester derivatives provide a basis for estimating these properties. For instance, a related compound, N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide, has a molecular weight of 401.9 g/mol and a heavy atom count of 29. Using this as a representative example allows for an estimation of ligand efficiency metrics.

Table 2: Ligand Efficiency Metrics of a Representative Derivative

| Compound | Molecular Weight ( g/mol ) | Heavy Atom Count | pMIC (vs. C. albicans) | Ligand Efficiency (LE) |

| Representative Biphenyl Derivative | ~402 | ~29 | ~6.5 | ~0.31 |

| Fluconazole | 306.27 | 20 | <4.2 | <0.29 |

pMIC was calculated from the MIC value against C. albicans for the representative derivative and the known MIC breakpoint for fluconazole against C. krusei. Molecular properties are for a representative related structure.

The data indicates that the scaffolding exploration of this compound has been successful in identifying derivatives with high potency. The calculated ligand efficiency, even with approximations, suggests that these biphenyl ester derivatives are efficient binders to their target, outperforming fluconazole in this regard. This systematic modification of the core structure, particularly the introduction of the biphenyl ester moiety and the separation of the more active enantiomer, exemplifies a successful strategy in scaffold-based drug design. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.orgijesi.orguo.edu.cu This method is extensively used to study how 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives interact with their biological targets.

Derivatives of this compound have been the subject of molecular docking studies to predict their binding affinity and interaction with target enzymes. nih.gov A primary target for these compounds, particularly in the context of antifungal activity, is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov By inhibiting CYP51, azole compounds disrupt the integrity of the fungal cell membrane, leading to cell death. nih.govresearchgate.net

Docking studies of these derivatives into the active site of CYP51 have been performed to rationalize their biological activity. nih.gov For instance, a study on this compound derivatives as antiprotozoal agents involved molecular docking into the Trypanosoma cruzi CYP51 to understand their selective activity. nih.gov The primary and strongest interaction between an azole antifungal and a CYP51 enzyme is through the direct coordination of the imidazole (B134444) or triazole ring's nitrogen atom with the heme iron in the enzyme's active site. nih.gov

The binding affinity, often expressed as a docking score or binding free energy, is calculated to rank different derivatives and predict their potency. These predictions help in prioritizing which compounds to synthesize and test in the laboratory, thereby accelerating the drug discovery process.

A detailed analysis of the protein-ligand interactions provides insights into the specific molecular forces that stabilize the complex. For this compound and its derivatives, understanding their interaction with the crystal structure of CYP51 is key to explaining their inhibitory mechanism. nih.govnih.gov

The interaction analysis reveals several key features:

Coordination with Heme Iron : The N-3 nitrogen of the imidazole ring acts as a sixth ligand to the heme iron atom in the active site of CYP51. nih.gov

Hydrogen Bonds : The hydroxyl group of the ethanol (B145695) moiety can form hydrogen bonds with nearby amino acid residues, further stabilizing the complex. otago.ac.nz

Hydrophobic Interactions : The phenyl group and other aromatic parts of the molecule typically engage in hydrophobic interactions with nonpolar residues in the active site. nih.govfrontiersin.org For example, in Candida albicans CYP51, residues like Tyr132, Phe233, and Leu376 can form such interactions. nih.gov

Pi-Pi Stacking : The aromatic rings of the ligand can stack with the aromatic side chains of amino acids like tyrosine and histidine. nih.gov

A study of oxadiazole derivatives targeting Candida albicans CYP51 highlighted stable interactions, including hydrogen bonds with Met-508 and pi-pi stacking with Tyr-118. nih.gov Similarly, molecular dynamics simulations of triazole inhibitors with CYP51 have revealed a crucial hydrophobic cavity involving residues such as Y118, Y132, and L376 that contribute to binding. nih.gov

Table 1: Key Interactions of Azole Derivatives with CYP51 Active Site

| Interaction Type | Ligand Moiety | Key CYP51 Residues (example) | Reference(s) |

|---|---|---|---|

| Heme Coordination | Imidazole/Triazole Ring | Heme Iron | nih.gov |

| Hydrogen Bonding | Hydroxyl Group | His377, Met508 | nih.govfrontiersin.org |

| Hydrophobic Interactions | Phenyl Ring, Side Chains | Tyr118, Tyr132, Phe233, Pro230, Leu376 | nih.govnih.gov |

| Pi-Pi Stacking | Aromatic Rings | Tyr118, His377 | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and biomolecular complexes over time. While specific MD studies focusing solely on this compound are not prevalent, the technique is widely applied to the broader class of azole antifungals to which it belongs. nih.govnih.gov

MD simulations of azole inhibitors complexed with CYP51 provide valuable information on:

Stability of the Binding Pose : Simulations can confirm whether the binding orientation predicted by molecular docking is stable over a period of nanoseconds. nih.gov

Conformational Changes : They reveal how the protein and the ligand adapt to each other upon binding. nih.gov

Role of Water Molecules : MD can elucidate the role of water molecules in mediating protein-ligand interactions. researchgate.net

Binding Free Energy Calculations : More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. nih.gov

For example, MD simulations of triazole inhibitors like fluconazole (B54011) and voriconazole (B182144) with CYP51 have shown that the inhibitors remain stably bound in the active site, primarily driven by hydrophobic interactions. nih.govfrontiersin.orgnih.gov These studies also help to understand the structural basis of drug resistance, for instance, how mutations in CYP51 can alter the binding and efficacy of azole drugs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjmpas.com For imidazole-based antifungal agents, QSAR models are developed to predict the antifungal potency of new, unsynthesized compounds. nih.govnih.gov

In a typical QSAR study for antifungal imidazoles, the following steps are taken:

A dataset of imidazole derivatives with experimentally determined antifungal activities (e.g., Minimum Inhibitory Concentration or MIC) is collected. nih.gov

A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and lipophilic properties. japsonline.com

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netjmpas.com

QSAR studies on imidazole derivatives have shown that antifungal activity is often influenced by parameters related to the size, bulkiness, and lipophilicity of the molecules. nih.gov For example, the n-octanol/water partition coefficient (ClogP) has been identified as a significant descriptor, indicating the importance of lipophilicity for antifungal potency. nih.gov These models can effectively reduce the number of required experiments by predicting the activity of potential candidates. nih.gov

In Silico Screening and Virtual Library Design for Analogues

The scaffold of this compound serves as an excellent starting point for the design of new antifungal agents. researchgate.netnih.gov In silico screening and the design of virtual libraries are powerful strategies to explore a vast chemical space and identify novel derivatives with improved properties. nih.govnih.gov

The process typically involves:

Scaffold Hopping or Decoration : The core structure of this compound is used as a template. New functional groups are computationally added at various positions to create a large virtual library of analogues.

Virtual Screening : This library is then screened against the target protein (e.g., CYP51) using molecular docking. nih.gov The compounds are ranked based on their predicted binding affinity and other properties.

Filtering : The library is filtered based on pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological predictions to select candidates with drug-like characteristics. mdpi.com

Selection for Synthesis : A smaller, more manageable number of promising candidates are selected for chemical synthesis and subsequent biological evaluation. nih.gov

This approach has been successfully used to design novel triazole and imidazole antifungals with potent activities, sometimes superior to existing drugs like fluconazole. nih.gov For example, new series of aromatic ester and carbamate (B1207046) derivatives of this compound have been designed, synthesized, and evaluated based on these principles. nih.gov

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons in a molecule and are used to predict its reactivity. csic.es Density Functional Theory (DFT) is a popular method for these calculations. researchgate.netnih.gov

For this compound, DFT calculations can be used to determine:

Optimized Molecular Geometry : To find the most stable 3D structure of the molecule. researchgate.net

Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : The MEP map shows the charge distribution on the molecule's surface, indicating the regions most likely to be involved in electrophilic or nucleophilic attacks. nih.gov

Reactivity Descriptors : Parameters like chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

These calculations help in understanding the intrinsic properties of the molecule that contribute to its interaction with the biological target. For instance, the MEP can highlight the nucleophilic nitrogen atom in the imidazole ring that is crucial for coordinating with the heme iron in CYP51. nih.gov

Advanced Research Directions and Future Perspectives

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design aims to optimize the therapeutic properties of a lead compound through targeted structural modifications. For 2-(1H-imidazol-1-yl)-1-phenylethanol and its analogs, structure-activity relationship (SAR) studies have provided a theoretical basis for designing new derivatives with improved potency and selectivity. nih.govnih.gov A key finding is the critical role of stereochemistry; in studies of aromatic ester derivatives, the (-) isomers were found to be up to 500 times more active than the (+) isomers, with some enantiomers showing significantly higher activity against specific fungal strains like Candida krusei when compared to fluconazole (B54011). nih.gov

Modification of the side chain has been a primary focus. The synthesis of various aromatic ester and carbamate (B1207046) derivatives has shown that incorporating a biphenyl (B1667301) ester group can lead to compounds more active than the reference drug fluconazole. nih.gov These findings underscore the importance of the hydrophobic moiety in interacting with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net Computational docking studies further aid in this process by simulating how different analogs bind to the active site of the target, allowing for the pre-selection of candidates with favorable interaction profiles.

Table 1: Structure-Activity Relationship (SAR) Insights for this compound Analogs

| Structural Feature | Modification | Observed Effect on Antifungal Activity | Reference |

|---|---|---|---|

| Stereochemistry | Separation of racemic mixtures into pure enantiomers. | The (-) isomers are significantly more potent (up to 500-fold) than the (+) isomers. | nih.gov |

| Side Chain (Alcohol Group) | Esterification with aromatic groups, particularly biphenyl-4-carbonyl chloride. | Aromatic biphenyl ester derivatives showed higher activity than fluconazole against Candida species. | nih.gov |

| Phenyl Ring | Substitution with halogens (ortho/para positions) on the phenylethanone precursor. | Halogen substitution is a common strategy in creating potent azole antifungals. | researchgate.net |

| Core Scaffold | Replacement of the phenyl group with a naphthalene (B1677914) pharmacophore. | This modification was suggested to potentially decrease antifungal efficacy in some contexts. | researchgate.net |

Exploration of Novel Biological Targets and Pathways

While the primary antifungal mechanism of azoles involves the inhibition of the ergosterol (B1671047) biosynthesis pathway via the CYP51 enzyme, the versatile imidazole (B134444) scaffold presents opportunities for targeting other biological pathways. nih.gov Research into imidazole derivatives has expanded into oncology, where these compounds have been designed to inhibit novel targets. nih.gov

For example, rationally designed imidazole derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia. nih.gov Other studies have synthesized novel 2-arylvinyl-substituted naphtho[2,3-d]imidazolium derivatives that suppress the expression of anti-apoptotic proteins like Bcl-2 and Survivin, inducing cell death in cancer cell lines. nih.gov Furthermore, certain imidazole-based compounds have been designed to target pathways such as KRAS/Wnt, which are crucial in cancer progression. rsc.org These examples highlight the potential for analogs of this compound to be repurposed or modified to engage with targets beyond fungal CYP51, opening avenues for development in areas like cancer therapy.

Table 2: Potential Novel Biological Targets for Imidazole-Based Scaffolds

| Potential Target/Pathway | Associated Disease Area | Example Imidazole Derivative Class | Reference |

|---|---|---|---|

| FMS-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukaemia (AML) | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | nih.gov |

| Survivin and Bcl-2 Proteins | Cancer (Anti-apoptosis) | 2-arylvinyl-naphtho[2,3-d]imidazol-3-ium derivatives | nih.gov |

| KRAS/Wnt Signaling | Cancer (Angiogenesis) | 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives | rsc.org |

| 17β-HSD10 | Alzheimer's Disease | 2-phenyl-1H-benzo[d]imidazole derivatives | rsc.org |

Development of Advanced Probes for Chemical Biology Studies

Chemical probes are essential tools for elucidating the mechanisms of action of bioactive compounds and for identifying their cellular targets. Activity-based protein profiling (ABPP) utilizes such probes to label and monitor the state of proteins in complex biological systems. rsc.org Advanced probes based on the this compound scaffold can be developed for chemical biology applications.

These probes typically consist of three components: a recognition element (the imidazole scaffold), a reactive group for covalent modification of the target, and a reporter tag (e.g., a fluorophore or biotin). google.com By modifying the this compound structure to incorporate a fluorescent dye, researchers can create tools to visualize the subcellular localization of the compound and its interaction with target proteins in real-time. rsc.orgmdpi.com Furthermore, activity-based probes (ABPs) could be designed to covalently bind to the active site of CYP51 or other potential off-targets, enabling their identification and characterization through techniques like proteomics. rsc.orgnih.gov The synthesis of imidazole derivatives with fluorescent properties demonstrates the feasibility of this approach for creating probes for biological imaging and detection. rsc.org

Innovative Synthetic Methodologies for Analog Generation

The exploration of structure-activity relationships and the development of novel therapeutic agents depend on the ability to synthesize a wide array of chemical analogs efficiently. Traditional synthetic routes can be time-consuming and low-yielding. researchgate.net Modern organic chemistry offers several innovative methodologies that can be applied to the this compound core to accelerate the generation of diverse compound libraries. researchgate.net

One-pot multicomponent reactions (MCRs) are particularly powerful, allowing the synthesis of complex imidazole-containing molecules in a single step from simple precursors. mdpi.com The van Leusen imidazole synthesis is one such MCR that has been used to produce a variety of imidazole derivatives. mdpi.com Other advanced methods include copper-catalyzed [3 + 2] cycloadditions, which offer high regioselectivity, and the use of green chemistry techniques like ultrasound irradiation to increase reaction rates and yields while minimizing waste. researchgate.netacs.orgnih.gov These strategies enable the rapid and efficient construction of substituted imidazoles, facilitating the systematic modification of the this compound scaffold to probe its biological potential. acs.orgnih.gov

Table 3: Innovative Synthetic Strategies for Imidazole Analog Generation

| Synthetic Method | Description | Advantages for Analog Generation | Reference |

|---|---|---|---|

| Multicomponent Reactions (e.g., van Leusen) | A one-pot reaction combining three or more starting materials to form a complex product. | High efficiency, atom economy, and rapid access to diverse and complex structures. | mdpi.com |

| Copper-Catalyzed Cycloaddition | A [3 + 2] cycloaddition reaction using a copper catalyst to form the imidazole ring. | Provides high regioselectivity and can be performed with oxygen as a green oxidant. | acs.org |

| Ultrasound-Assisted Synthesis | Using ultrasonic irradiation to accelerate chemical reactions. | Faster reaction times, higher yields, milder conditions, and alignment with green chemistry principles. | researchgate.netnih.gov |

| Ugi/Passerini Reactions | Multicomponent reactions used to create highly substituted imidazole precursors. | Enables facile one-pot construction of diverse compounds with drug-like properties. | acs.org |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, a shift from single-target analysis to a systems-level view is necessary. youtube.com The integration of multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics—provides a comprehensive picture of the cellular response to a compound. nih.govnih.govembl.org

By treating a target organism, such as Candida albicans, with the compound and subsequently analyzing its transcriptome and proteome, researchers can identify global changes that occur. nih.gov This approach can confirm the engagement of the intended ergosterol biosynthesis pathway and simultaneously uncover unexpected off-target effects, cellular stress responses, or metabolic reprogramming. nih.govnih.gov For instance, transcriptomic analysis might reveal the upregulation of genes encoding efflux pumps, a known resistance mechanism, while proteomics could identify changes in the abundance of proteins involved in other vital cellular processes. nih.gov This integrated analysis helps to build a more complete and nuanced model of the drug's mechanism of action and can reveal new biomarkers for efficacy or resistance. youtube.com

Table 4: Application of Multi-Omics in Mechanistic Studies

| Omics Layer | Technique | Potential Insights for this compound | Reference |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Identifies up- or down-regulation of all genes in response to treatment, revealing effects on the target pathway and stress response pathways (e.g., efflux pump genes). | nih.govnih.gov |

| Proteomics | Mass Spectrometry | Quantifies changes in the abundance of thousands of proteins, confirming target engagement and identifying off-target protein interactions. | nih.govnih.gov |

| Metabolomics | Mass Spectrometry, NMR | Measures changes in small-molecule metabolites, revealing disruptions in metabolic pathways like ergosterol synthesis. | youtube.com |

| Genomics | Whole Genome Sequencing | Identifies genetic mutations in resistant strains that correlate with reduced susceptibility to the compound. | nih.gov |

Mechanistic Studies of Resistance Development in Target Organisms

The emergence of drug resistance is a major challenge in the development of antimicrobial agents. asm.orgelsevierpure.com For azole antifungals like this compound, several key mechanisms of resistance have been identified in fungal pathogens. nih.gov Future research must focus on understanding how these mechanisms arise and on developing strategies to overcome them.

The primary mechanisms of azole resistance include:

Target Site Alterations : Point mutations in the ERG11 (or CYP51A) gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of the drug. nih.gov Over 140 such substitutions have been reported in resistant Candida strains, with mutations near the heme-binding site being common. nih.gov

Target Overexpression : An increase in the expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a greater concentration of the drug to achieve an inhibitory effect. nih.gov

Active Drug Efflux : Fungi can upregulate the expression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families, which actively pump the drug out of the cell, reducing its intracellular concentration. oup.com

Alterations in the Ergosterol Biosynthesis Pathway : Mutations in other genes in the ergosterol pathway, such as ERG3, can allow the fungus to survive even when CYP51 is inhibited by creating a functional membrane with altered sterol composition. oup.com

Studying the development of resistance to this compound involves generating resistant strains in the laboratory through prolonged exposure and analyzing their genetic and molecular changes. This allows for the identification of specific mutations and expression changes that confer resistance, providing crucial information for the design of next-generation inhibitors that can evade these mechanisms.

Table 5: Key Mechanisms of Resistance to Azole Antifungals

| Mechanism | Molecular Basis | Consequence | Reference |

|---|---|---|---|

| Target Modification | Point mutations in the ERG11/cyp51A gene (e.g., R467K, G464S). | Decreased binding affinity of the azole drug to the lanosterol 14α-demethylase enzyme. | nih.gov |

| Target Overexpression | Increased transcription of the ERG11/cyp51A gene. | Higher cellular concentration of the target enzyme, requiring more drug for inhibition. | nih.gov |

| Drug Efflux | Upregulation of genes encoding efflux pumps (e.g., CDR1, CDR2, MDR1). | Reduced intracellular drug concentration as the compound is actively pumped out of the cell. | oup.com |

| Pathway Bypass/Alteration | Mutations in downstream genes like ERG3. | Prevents accumulation of toxic sterol intermediates and allows for the production of a functional cell membrane despite CYP51 inhibition. | oup.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.